molecular formula C11H12BrNO4 B056834 Diethyl 4-bromopyridine-2,6-dicarboxylate CAS No. 112776-83-7

Diethyl 4-bromopyridine-2,6-dicarboxylate

Cat. No.: B056834
CAS No.: 112776-83-7
M. Wt: 302.12 g/mol
InChI Key: XZEHJCKDEUHHJY-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Dicarboxylate Derivatives in Contemporary Chemical Research

Pyridine-2,6-dicarboxylate (B1240393) and its derivatives, such as pyridine-2,6-dicarboxamides, represent a class of scaffolds with significant utility in modern chemical research. researchgate.netnih.gov These structures are recognized for their versatile applications, stemming from the unique electronic properties of the pyridine ring and the presence of two coordinating carboxylate or related functional groups. nih.gov The arrangement of these groups allows them to act as tridentate ligands, forming stable complexes with a variety of metal ions. atamanchemicals.com This chelating ability is fundamental to their application in coordination chemistry, where they are used to create metal-organic frameworks (MOFs), catalysts, and functional materials. researchgate.netatamanchemicals.com

In the field of materials science, the rigid and planar nature of the pyridine-2,6-dicarboxylate core is exploited to construct well-defined supramolecular assemblies. nih.gov Derivatives of this scaffold are integral to the design of sensors, structural and functional models for proteins, and compounds with specific catalytic or biological activities. researchgate.netnih.gov Furthermore, these compounds serve as crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. atamanchemicals.comoist.jp Their adaptability makes them a subject of continuous investigation for developing new functional molecules and materials. oist.jp

The Significance of Halogenated Pyridine Systems in Synthetic Chemistry

Halogenated pyridine systems are indispensable building blocks in synthetic chemistry, primarily due to the versatile reactivity of the carbon-halogen bond. nih.govnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of subsequent chemical transformations. nih.gov These transformations most notably include palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The ability to selectively introduce functionality at specific positions on the pyridine ring is crucial for the development of new pharmaceuticals and agrochemicals, where precise molecular architecture often dictates biological activity. nih.govresearchgate.net Halopyridines are key intermediates that allow chemists to diversify molecular structures and perform structure-activity relationship studies. nih.gov Despite their importance, the regioselective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.govnih.gov Consequently, the development of novel and selective methods for the synthesis of halogenated pyridines remains an active area of research. mountainscholar.org The strategic placement of a halogen, such as bromine, on the pyridine scaffold enables late-stage functionalization, a highly valuable strategy in the synthesis of complex molecules. nih.govresearchgate.net

Research Context and Importance of Diethyl 4-Bromopyridine-2,6-dicarboxylate as a Building Block

Within the broader classes of pyridine dicarboxylates and halogenated pyridines, this compound emerges as a particularly valuable and versatile chemical building block. sigmaaldrich.com This compound synergistically combines the key features of both parent structures: the chelating and structural framework of the pyridine-2,6-dicarboxylate core and the reactive potential of a halogen substituent. The bromine atom at the 4-position is strategically located for functionalization via cross-coupling chemistry, allowing for the introduction of a wide variety of substituents, such as aryl, alkyl, or alkynyl groups.

This trifunctional nature—with two ester groups and one bromo group—makes this compound an ideal precursor for the synthesis of more complex, multifunctional molecules. researchgate.net It is used in the creation of sophisticated ligands for metal complexes, functional polymers, and architecturally complex organic materials. researchgate.net The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, providing additional coordination sites, or converted to amides to modulate solubility and hydrogen-bonding capabilities. nih.gov The compound's utility as a stable, readily functionalizable intermediate makes it a cornerstone in synthetic strategies aimed at producing novel materials and biologically relevant compounds. oist.jpresearchgate.net

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound. nih.govechemi.com

PropertyValue
CAS Number 112776-83-7
Molecular Formula C₁₁H₁₂BrNO₄
Molecular Weight 302.12 g/mol
Melting Point 95-96 °C
Boiling Point (Predicted) 391.9 ± 37.0 °C
Density (Predicted) 1.455 ± 0.06 g/cm³
XLogP3 2.6

Synthesis and Reactivity

This compound can be synthesized from diethyl 4-hydroxypyridine-2,6-dicarboxylate. One reported synthetic route involves a two-stage process. The first stage is a reaction with phosphorus pentabromide at 95°C for 3.5 hours. The second stage proceeds in a mixture of ethanol (B145695) and chloroform (B151607) at 0°C for 3 hours. chemicalbook.com

The reactivity of this compound is dominated by the bromine atom at the 4-position of the pyridine ring. This site is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents. For instance, it can be reacted with tributyl-(4-tert-butylphenyl)tin in the presence of a palladium catalyst to form Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 4-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEHJCKDEUHHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549644
Record name Diethyl 4-bromopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112776-83-7
Record name Diethyl 4-bromopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 4 Bromopyridine 2,6 Dicarboxylate

Direct Synthetic Routes

Direct synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate is primarily achieved through two main pathways starting from readily available precursors. These routes involve either the direct bromination of a pre-formed diethyl ester or a sequence of halogenation followed by esterification from a dicarboxylic acid.

Esterification and Bromination from Precursors

This subsection details the synthetic approaches that involve the key steps of esterification and bromination, starting from either 4-hydroxypyridine-2,6-dicarboxylic acid diethyl ester or chelidamic acid.

A prominent method for the synthesis of this compound involves the direct conversion of Diethyl 4-hydroxypyridine-2,6-dicarboxylate. This reaction is typically carried out using phosphorus pentabromide (PBr₅) as the brominating agent. The reaction proceeds by heating the starting ester with phosphorus pentabromide, followed by a workup with ethanol (B145695) in chloroform (B151607). chemicalbook.com This process effectively replaces the hydroxyl group at the 4-position of the pyridine (B92270) ring with a bromine atom. A reported yield for this two-stage process is as high as 92%, highlighting its efficiency. chemicalbook.com

Reaction Conditions for Synthesis from Diethyl 4-hydroxypyridine-2,6-dicarboxylate

StepReagentsTemperatureDuration
Stage 1 Phosphorus pentabromide95°C3.5 hours
Stage 2 Ethanol, Chloroform0°C3 hours

An alternative and widely used precursor for the synthesis is chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). This route involves a two-step process: initial halogenation to form a reactive intermediate, followed by esterification.

The synthesis begins with the bromination of chelidamic acid. This transformation is achieved by heating chelidamic acid with phosphorus pentabromide (PBr₅), which can be generated in situ from the reaction of phosphorus tribromide (PBr₃) and bromine (Br₂). researchgate.netrsc.org This reaction converts both the carboxylic acid groups and the hydroxyl group, yielding the highly reactive intermediate, 4-bromo-2,6-pyridinedicarbonyl dibromide. researchgate.net

Reaction Conditions for Synthesis from Chelidamic Acid

StepReagentsTemperatureDuration
1. Halogenation Phosphorus tribromide, Bromine90°C4 hours
2. Esterification Ethanol0°CNot specified
Synthesis from Chelidamic Acid via Halogenation and Esterification

Comparative Analysis of Synthetic Efficiency and Yields

The direct bromination of Diethyl 4-hydroxypyridine-2,6-dicarboxylate with phosphorus pentabromide demonstrates a higher reported yield of 92%. chemicalbook.com This single-step conversion from an already esterified precursor is highly efficient.

Comparison of Synthetic Yields

Starting MaterialSynthetic MethodReported Yield
Diethyl 4-hydroxypyridine-2,6-dicarboxylateDirect bromination with PBr₅92% chemicalbook.com
Chelidamic AcidHalogenation followed by esterification73% rsc.org

Green Chemistry Principles in Synthesis Optimization (Potential Research Area)

The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop methods that are more efficient, produce less waste, and use less hazardous materials. While established synthetic routes exist, the optimization of this compound's synthesis using green principles remains a significant area for potential research. Such efforts focus on improving existing methods and exploring entirely new, more sustainable synthetic pathways.

A common method for synthesizing this compound involves the halogenation of a precursor like Diethyl 4-hydroxypyridine-2,6-dicarboxylate using a strong halogenating agent such as phosphorus pentabromide. chemicalbook.com This type of reaction, while effective, presents several drawbacks from a green chemistry perspective. It uses a hazardous, moisture-sensitive reagent and generates a significant amount of phosphorus-based byproducts, leading to a poor atom economy and creating waste that is difficult to dispose of.

Future research could explore several avenues to align the synthesis of this compound with the principles of green chemistry. nih.govijarsct.co.in These potential optimizations can be categorized into the use of alternative reagents, the adoption of catalytic methods, and the implementation of greener reaction conditions.

Alternative Reagents and Pathways

One promising area of research is the replacement of harsh, stoichiometric brominating agents with milder and more environmentally benign alternatives. For instance, a synthetic pathway starting from Diethyl 4-aminopyridine-2,6-dicarboxylate could be explored. A Sandmeyer-type reaction could be optimized to be greener by using catalytic systems that avoid heavy metals or by employing alternative diazotization reagents.

Furthermore, direct C-H functionalization represents a highly attractive but challenging goal. researchgate.net Developing a method for the selective bromination of the Diethyl 2,6-pyridinedicarboxylate starting material would significantly improve atom economy by avoiding the need for pre-functionalized substrates. Modern selective halogenation techniques, which may use novel phosphine reagents or other catalysts, could be adapted for this specific molecule. nih.govacs.org

Catalytic Methods

The development of catalytic bromination processes is a cornerstone of green synthesis. Instead of using a large excess of a brominating agent that is consumed in the reaction, a catalytic amount of a substance could be used to facilitate the transformation, which can be regenerated and recycled. Research could focus on screening various organocatalysts or transition-metal catalysts that can selectively brominate the 4-position of the pyridine ring with high efficiency. rsc.org Pyridine-2,6-dicarboxylic acid itself has been shown to act as a bifunctional organocatalyst in other reactions, suggesting that the pyridine dicarboxylate motif is amenable to catalytic applications. organic-chemistry.org

Greener Reaction Conditions

The application of alternative energy sources such as microwave irradiation or ultrasound could dramatically improve the synthesis. ijarsct.co.inresearchgate.net These techniques often lead to significantly reduced reaction times, lower energy consumption, and sometimes improved yields and purities compared to conventional heating methods. researchgate.net A comparative study of a traditional thermal synthesis versus a microwave-assisted synthesis could highlight these advantages.

Solvent selection is another critical component of green chemistry. The use of hazardous solvents like chloroform in traditional protocols should be avoided. chemicalbook.com Research should aim to identify greener solvents, such as ionic liquids, deep eutectic solvents, or even water, that are effective for the reaction while being less toxic and more environmentally friendly. ijarsct.co.inorganic-chemistry.org

The following table outlines a comparison between a conventional synthetic approach and potential green alternatives, highlighting key parameters for optimization.

ParameterConventional Method (Example)Potential Green Alternative 1Potential Green Alternative 2
Starting Material Diethyl 4-hydroxypyridine-2,6-dicarboxylateDiethyl 4-aminopyridine-2,6-dicarboxylateDiethyl 2,6-pyridinedicarboxylate
Reagent(s) Phosphorus pentabromide (stoichiometric)NaNO₂, HBr, Cu(I) catalyst (Optimized Sandmeyer)N-Bromosuccinimide (NBS), Organocatalyst
Solvent ChloroformWater / EthanolAcetonitrile / Ionic Liquid
Energy Source Conventional heating (reflux)Microwave irradiationUltrasound
Key Byproducts Phosphorus-based acids/saltsN₂, Sodium saltsSuccinimide, regenerated catalyst
Green Advantage -Avoids hazardous phosphorus reagents; potential for greener solvents.High atom economy (C-H activation); catalytic process reduces waste.

This structured approach to research, focusing on the core principles of green chemistry, has the potential to yield a synthetic method for this compound that is not only efficient but also sustainable and environmentally responsible.

Reactivity and Advanced Derivatization of Diethyl 4 Bromopyridine 2,6 Dicarboxylate

Substitution Reactions at the 4-Position of the Pyridine (B92270) Ring

The presence of a bromine atom at the 4-position of the diethyl 4-bromopyridine-2,6-dicarboxylate ring system provides a versatile handle for a variety of chemical transformations. This position is susceptible to substitution, reduction, and carbon-carbon bond-forming reactions, allowing for the synthesis of a diverse range of pyridine derivatives.

Nucleophilic Displacement of Bromine and Ester Hydrolysis

The electron-withdrawing nature of the pyridine nitrogen and the two ester groups facilitates nucleophilic attack at the 4-position, leading to the displacement of the bromide ion. This reactivity can be coupled with the hydrolysis of the ester groups to yield different functionalized pyridine-2,6-dicarboxylic acids.

The treatment of this compound with a strong base like sodium hydroxide (NaOH) can result in the hydrolysis of the two ester groups to their corresponding carboxylic acids. In this process, the bromine atom at the 4-position can also be substituted, depending on the reaction conditions. For instance, the hydrolysis of a brominated diethyl pyridine-2,6-dicarboxylate (B1240393) intermediate can be achieved using aqueous sodium hydroxide in a methanol-water solvent system at elevated temperatures. This reaction effectively converts the diester into the corresponding dicarboxylic acid, a key building block in coordination chemistry and materials science.

Table 1: Reaction Conditions for Hydrolysis

Starting MaterialReagentSolventTemperatureProduct
This compound2M Sodium Hydroxide (NaOH)Methanol-Water (3:1)60°C4-Hydroxy-pyridine-2,6-dicarboxylic acid

Catalytic Reductive Debromination

The carbon-bromine bond at the 4-position can be selectively cleaved through catalytic reductive debromination. This reaction is a valuable method for introducing hydrogen or its isotopes, such as deuterium, at this specific position without altering the rest of the molecule.

Palladium-based catalysts are highly effective for the reductive debromination of aryl halides. In the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a deuterium source, this compound can be converted to its 4-deuterated analog. The reaction typically proceeds in a suitable solvent under an atmosphere of deuterium gas (D₂) or with other deuterium donors. This method provides a clean and efficient route to isotopically labeled pyridine compounds, which are useful as standards in mass spectrometry or as probes in mechanistic studies.

Table 2: Conditions for Catalytic Reductive Deuteration

Starting MaterialCatalystDeuterium SourceSolventProduct
This compoundPalladium on Carbon (Pd/C)Deuterium gas (D₂)Ethanol (B145695)Diethyl 4-D-pyridine-2,6-dicarboxylate

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituent at the 4-position of this compound serves as an excellent electrophilic partner in these transformations. organic-chemistry.orgresearchgate.neticmpp.ro Reactions such as the Suzuki or Heck coupling allow for the introduction of a wide variety of substituents at this position. researchgate.netwikipedia.org

The introduction of a vinyl group at the 4-position can be achieved through a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki coupling, which involves the reaction of the bromopyridine derivative with a vinylboronic acid or its ester equivalent in the presence of a palladium catalyst and a base. chemicalbook.com Alternatively, the Heck reaction provides a pathway by coupling the bromopyridine with an alkene like ethylene or a protected vinyl equivalent. wikipedia.orgmdpi.com For instance, reacting this compound with vinylboronic acid pinacol ester using a catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a dioxane/water mixture would yield diethyl 4-vinylpyridine-2,6-dicarboxylate. chemicalbook.com

Table 3: Representative Conditions for Suzuki Cross-Coupling

Starting MaterialCoupling PartnerCatalystBaseSolventProduct
This compoundVinylboronic acid pinacol esterTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Potassium Carbonate (K₂CO₃)Dioxane/WaterDiethyl 4-vinylpyridine-2,6-dicarboxylate
Radical-Promoted Coupling with Organometallic Reagents (e.g., Grignard Reagents)

Recent advancements have demonstrated that the coupling of bromopyridines with Grignard reagents can be achieved through a radical-mediated pathway, offering an alternative to traditional transition-metal-catalyzed methods. organic-chemistry.orgnih.gov A notable development in this area is the use of purple light to promote the coupling reaction. This method involves a single electron transfer (SET) from the Grignard reagent to the bromopyridine, which is stimulated by purple light, leading to the formation of a pyridyl radical. organic-chemistry.orgnih.gov

This transition-metal-free approach is compatible with a variety of Grignard reagents, including primary and secondary alkyl, cycloalkyl, aryl, heteroaryl, pyridyl, and alkynyl types. researcher.life The reaction proceeds efficiently in ethereal solvents like diethyl ether (Et₂O) or a mixture of Et₂O and tetrahydrofuran (THF). organic-chemistry.orgnih.gov Light on/off experiments have confirmed that constant irradiation is necessary for the formation of the product, supporting a photoinduced SRN1 mechanism. nih.gov This method provides a safer and more convenient route for the synthesis of alkyl- and arylpyridines. organic-chemistry.org

Table 1: Examples of Radical-Promoted Coupling Reactions

Grignard Reagent Solvent Light Source Product Type Reference
Primary Alkyl Et₂O or Et₂O/THF Purple Light Alkylpyridine organic-chemistry.orgnih.gov
Secondary Alkyl Et₂O or Et₂O/THF Purple Light Alkylpyridine organic-chemistry.orgnih.gov
Aryl Et₂O or Et₂O/THF Purple Light Arylpyridine organic-chemistry.orgnih.gov
Nickel-Catalyzed Reductive Coupling with Alkyl Halides

Nickel-catalyzed reductive coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, particularly between sp³ and sp² centers. These reactions offer an alternative to the use of stoichiometric organometallic reagents. In the context of this compound, this methodology allows for the coupling with unactivated alkyl halides.

The catalytic system typically involves a Ni(II) precatalyst and a suitable ligand, with a stoichiometric reductant such as manganese (Mn) metal. scispace.com These reactions are known for their operational simplicity and tolerance of a wide range of functional groups. scispace.com The mechanism of these reductive cross-coupling reactions often involves the in-situ reduction of the Ni(II) species to a more reactive Ni(0) complex, which can then participate in the catalytic cycle. While specific examples for this compound are not detailed in the provided search results, the general applicability of this method to aryl halides suggests its potential for derivatizing this compound. nih.govnih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

Palladium-catalyzed cross-coupling reactions are among the most significant and widely used methods for carbon-carbon bond formation in modern organic synthesis. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a prominent example and has been extensively applied in the synthesis of complex molecules, including pharmaceuticals. nobelprize.orgnih.gov

In a typical Suzuki-Miyaura reaction, a palladium(0) catalyst facilitates the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.org

For this compound, this reaction provides a powerful means to introduce a wide variety of aryl and heteroaryl substituents at the 4-position. The reaction conditions are generally mild, and the reagents are often readily available and tolerant of numerous functional groups. nih.gov The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields. mdpi.com For instance, Pd(PPh₃)₄ has been successfully used as a catalyst for the Suzuki-Miyaura coupling of bromophenyl derivatives. mdpi.com

Table 2: Key Components of a Suzuki-Miyaura Reaction

Component Function Examples Reference
Palladium Catalyst Facilitates the cross-coupling Pd(PPh₃)₄, PdCl₂(dppf) mdpi.comresearchgate.net
Organoboron Reagent Provides the new carbon substituent Arylboronic acids, Heteroarylboronic acids mdpi.com
Base Promotes transmetalation K₃PO₄, Na₂CO₃, Cs₂CO₃ mdpi.com

Transformations Involving the Ester Functionalities

The two diethyl ester groups of this compound are also amenable to a variety of chemical transformations, providing another avenue for derivatization.

Complete Hydrolysis to the Dicarboxylic Acid

The hydrolysis of the diethyl ester groups to the corresponding dicarboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, followed by acidification. For the related dimethyl ester, hydrolysis has been achieved by heating with potassium hydroxide in methanol, followed by treatment with aqueous hydrogen chloride to precipitate the dicarboxylic acid. rsc.org A similar protocol would be applicable to the diethyl ester. The resulting 4-bromopyridine-2,6-dicarboxylic acid is a valuable intermediate for further synthetic manipulations.

Formation of Hydrazide Derivatives

Hydrazide derivatives of carboxylic acids are important intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. nih.govnih.gov The formation of hydrazides from esters is a common transformation, typically achieved by reacting the ester with hydrazine hydrate. researchgate.net This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the ethoxy group. While specific literature on the direct conversion of this compound to its dihydrazide was not found in the search results, the general reactivity of esters with hydrazine suggests this transformation is feasible.

Amidation Reactions (e.g., Ammonolysis of related methyl esters)

Amidation of the ester groups provides access to the corresponding amides. Direct amidation of carboxylic acids can be achieved using various reagents and catalysts. For instance, boric acid has been shown to catalyze the amidation of carboxylic acids with amines. While this applies to the hydrolyzed dicarboxylic acid, direct conversion from the ester is also possible through ammonolysis. This involves reacting the ester with ammonia or an amine, often under elevated temperature and pressure. The reactivity of the ester towards aminolysis allows for the synthesis of a variety of amide derivatives, which are prevalent in many biologically active compounds.

Derivatization of Pyridine-2,6-dicarbonyl Dichloride (Intermediate)

Pyridine-2,6-dicarbonyl dichloride serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its two highly reactive acyl chloride functional groups are susceptible to nucleophilic attack, providing a straightforward pathway for the introduction of a variety of substituents onto the pyridine core. This reactivity is central to the construction of intricate ligand systems for applications in catalysis and materials science.

Synthesis of Pyridine-2,6-bis(oxazoline) Systems

A significant application of pyridine-2,6-dicarbonyl dichloride is in the synthesis of pyridine-2,6-bis(oxazoline) (PyBox) ligands. These chiral ligands are of considerable interest in asymmetric catalysis, where they can be complexed with various transition metals to create catalysts for a wide range of enantioselective transformations. The synthesis of PyBox ligands from the diacid chloride intermediate is a two-step process that involves the formation of a bis(amide) precursor followed by a dehydration and cyclization reaction.

The initial step involves the reaction of pyridine-2,6-dicarbonyl dichloride with a chiral β-amino alcohol. A notable example of this is the reaction with (1S,2R)-aminoindanol. In a typical procedure, the addition of pyridine-2,6-dicarbonyl dichloride to a solution of (1S,2R)-aminoindanol in a suitable solvent, such as isopropyl acetate, at an elevated temperature of 65 °C, results in the formation of the corresponding bis(amide) intermediate. This intermediate often precipitates directly from the reaction mixture, facilitating its isolation in high yield, reportedly up to 91%.

The subsequent and final step in the synthesis of the PyBox ligand is the dehydration of the bis(amide) intermediate. This critical transformation involves the activation of the amide carbonyl groups to promote an intramolecular nucleophilic attack by the hydroxyl groups, leading to the formation of the two oxazoline rings. One effective method for this cyclization is through a methanesulfonic acid (MsOH)-promoted dehydration. This acid-catalyzed reaction efficiently converts the bis(amide) into the desired pyridine-2,6-bis(oxazoline) product.

This synthetic approach offers a concise and efficient route to conformationally constrained PyBox ligands, which are valuable in the field of asymmetric catalysis. The modularity of this synthesis, allowing for the use of various chiral amino alcohols, enables the fine-tuning of the steric and electronic properties of the resulting ligands for specific catalytic applications.

Reactant 1Reactant 2ProductReaction ConditionsYield
Pyridine-2,6-dicarbonyl dichloride(1S,2R)-aminoindanolBis(amide) intermediateIsopropyl acetate, 65 °C91%
Bis(amide) intermediate-Pyridine-2,6-bis(oxazoline)Methanesulfonic acid (MsOH)-

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within the molecular framework.

Due to a lack of publicly available experimental NMR data for Diethyl 4-bromopyridine-2,6-dicarboxylate, the spectral data for the closely related analog, Dimethyl 4-bromopyridine-2,6-dicarboxylate , is utilized for analysis. The substitution of ethyl groups with methyl groups has a negligible effect on the electronic environment of the core pyridine (B92270) ring, making its spectral data highly representative for understanding the aromatic portion of the target molecule.

In the ¹H NMR spectrum of Dimethyl 4-bromopyridine-2,6-dicarboxylate, recorded in DMSO-d₆, the protons of the pyridine ring exhibit a singlet at a chemical shift of δ 8.40 ppm. rsc.org The magnetic equivalence of the protons at positions 3 and 5 leads to this single resonance. The symmetry of the molecule means there are no adjacent, non-equivalent protons to couple with, resulting in a singlet multiplicity. The downfield chemical shift is characteristic of protons attached to an electron-deficient aromatic ring system.

The methyl ester protons present a sharp singlet at δ 3.92 ppm, integrating to six protons. rsc.org For the target compound, this compound, one would expect to see an ethyl group signature: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, resulting from spin-spin coupling with each other.

Table 1: ¹H NMR Data for Dimethyl 4-bromopyridine-2,6-dicarboxylate

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.40Singlet2HPyridine H-3, H-5
3.92Singlet6HMethoxy (-OCH₃)

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the mass and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. By measuring the mass with high precision, it is possible to determine the molecular formula. The calculated exact mass for the molecular formula of this compound, C₁₁H₁₂BrNO₄, is 300.99497 Da. nih.gov This value serves as a benchmark for experimental HRMS analysis to confirm the identity of a synthesized sample.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (Da)
C₁₁H₁₂BrNO₄300.99497

Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing polar molecules. In ESI-MS, this compound would be expected to readily form a protonated molecular ion, [M+H]⁺. Given the molecular weight of 302.12 g/mol , this primary ion would have a mass-to-charge ratio (m/z) of approximately 303. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion cluster, [M+H]⁺ and [M+2+H]⁺, separated by two m/z units and having nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the molecular vibrations of a compound. It is used to identify the presence of specific functional groups. For this compound, a detailed vibrational analysis would reveal key structural features.

As specific experimental data for the diethyl ester is unavailable, the reported IR data for Dimethyl 4-bromopyridine-2,6-dicarboxylate is presented as a reference. rsc.org The spectrum shows a strong absorption band at 1727 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. Other significant peaks include those for C-H stretching (3105, 2950 cm⁻¹), pyridine ring C=C and C=N stretching (1601, 1445 cm⁻¹), and C-O stretching (1266 cm⁻¹). rsc.org The presence of the C-Br bond would be expected to produce a signal in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Key IR Absorption Bands for Dimethyl 4-bromopyridine-2,6-dicarboxylate

Wavenumber (cm⁻¹)Assignment
1727C=O Stretch (Ester)
1601C=C/C=N Stretch (Pyridine Ring)
1445C=C/C=N Stretch (Pyridine Ring)
1266C-O Stretch (Ester)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretch of the two ester groups. The presence of both aromatic and aliphatic C-H bonds, as well as the carbon-bromine bond, are also confirmed by their characteristic vibrations.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Functional Group Assignment
3100–3000 Medium Aromatic C-H Stretch (Pyridine Ring)
2980–2850 Medium Aliphatic C-H Stretch (Ethyl Groups)
1750–1735 Strong Ester C=O Stretch
1700–1500 Medium Aromatic C=C and C=N Bending (Pyridine Ring)
1300–1000 Strong Ester C-O Stretch

Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. The analysis of this compound would yield characteristic binding energies for each element (C, H, N, O, Br).

The high-resolution C1s spectrum can be deconvoluted to distinguish between carbons in different chemical environments, such as the C-C and C-H bonds of the pyridine ring and ethyl groups, the C-N bonds, the ester's C-O bond, and the carbonyl C=O bond. Similarly, the O1s spectrum differentiates between the carbonyl (C=O) and ether (C-O) oxygens. The N1s and Br3d spectra provide unambiguous signals for the nitrogen in the pyridine ring and the bromine substituent, respectively.

Table 2: Expected XPS Binding Energies for this compound

Element Core Level Chemical Environment Expected Binding Energy (eV)
Carbon C1s C-C, C-H ~284.8
C-N ~285.8
C-O ~286.5
C=O ~288.5
Oxygen O1s C-O ~533.5
C=O ~532.0
Nitrogen N1s Pyridinic N ~399.0

Note: These are typical binding energy values and can vary slightly based on the specific chemical environment and instrument calibration.

Combustion Analysis (C, H, N)

Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound, allowing for the determination of its empirical formula. Based on the molecular formula of this compound, C₁₁H₁₂BrNO₄, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Moles in Formula Mass in Formula (g) Percentage (%)
Carbon C 12.011 11 132.121 43.73%
Hydrogen H 1.008 12 12.096 4.00%
Bromine Br 79.904 1 79.904 26.44%
Nitrogen N 14.007 1 14.007 4.64%
Oxygen O 15.999 4 63.996 21.18%

| Total | | | | 302.124 | 100.00% |

X-ray Crystallography

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule. Studies on this compound have successfully elucidated its crystal structure. nih.govacs.org The compound crystallizes in the monoclinic space group P2₁/n. acs.org The unit cell parameters provide the precise dimensions of the repeating unit in the crystal lattice.

Table 4: Crystallographic Data for this compound nih.govacs.org

Parameter Value
Chemical Formula C₁₁H₁₂BrNO₄
Formula Weight 302.12 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a 15.3907 Å
b 4.33847 Å
c 19.5380 Å
α 90°
β 110.046°
γ 90°
Volume 1224.9 ų

Analysis of Crystal Packing Motifs and Supramolecular Interactions

The solid-state architecture of this compound is governed by a network of specific non-covalent interactions. acs.org Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, has been instrumental in understanding these structure-directing forces. acs.org

The molecules organize into a herringbone arrangement along the a-axis and form eclipsed stacks along the b-axis. acs.org The crystal packing is primarily directed by two significant interactions:

Pairwise O···H Interactions : A key structural motif involves a pairwise interaction between the carbonyl oxygen of an ester group on one molecule and an aromatic hydrogen on the pyridine ring of an adjacent molecule. This interaction has a measured distance of 2.350 Å. acs.org

Bromine···Bromine Contacts : A zigzag chain of bromine atoms is observed, featuring a short Br···Br contact of 3.639 Å, which is less than the sum of the van der Waals radii, indicating a significant halogen-halogen interaction. acs.org

These specific and directional interactions dictate the efficient packing of the molecules in the solid state, leading to a highly ordered crystalline material.

Table 5: Key Supramolecular Interactions acs.org

Interaction Type Atoms Involved Distance (Å) Description
Hydrogen Bond C=O ··· H-C (aromatic) 2.350 Primary structure-directing motif, forming pairwise links between molecules.

Table of Mentioned Compounds

Compound Name
This compound
Hirshfeld Surface Analysis and Quantitative Contributions to Packing

The primary contributor to the Hirshfeld surface is the H···H contacts, which account for 37.7% of the total surface area. This significant proportion is indicative of the prevalence of van der Waals forces in the crystal structure. Other notable interactions identified through Hirshfeld analysis include O···H, Br···H, C···H, and Br···Br contacts. While the precise quantitative contributions of these latter interactions are not fully detailed in available literature, their presence is crucial for a complete understanding of the crystal packing. A short contact has been observed between an aromatic proton and an ester proton of a neighboring molecule, further illustrating the complexity of the H···H interactions.

Table 1: Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H37.7
O···H / H···OData not available
Br···H / H···BrData not available
C···H / H···CData not available
Br···BrData not available
OtherData not available

This table is based on available research data. The full quantitative breakdown of all intermolecular contacts is not specified in the primary literature.

Intermolecular Hydrogen Bonding and Halogen Bonding Interactions

Beyond the dominant H···H contacts, more specific directional interactions play a key role in the supramolecular assembly of this compound. These include both hydrogen bonding and halogen bonding.

A significant structure-directing motif is a pairwise O···H interaction. This involves two carbonyl oxygen atoms and two aromatic hydrogen atoms, effectively creating a form of hydrogen bond that links adjacent molecules. This interaction is a recurring feature among similar dipicolinic acid ester derivatives.

Carbonyl Dipolar Interactions and Van der Waals Forces in Crystal Lattices

The arrangement of molecules in the crystal lattice of this compound is also influenced by carbonyl dipolar interactions and pervasive van der Waals forces.

The aforementioned pairwise O···H interaction is a manifestation of a carbonyl dipolar interaction, where the electronegative oxygen atom of the carbonyl group interacts with electropositive hydrogen atoms. This type of dipole-dipole interaction is a significant factor in determining the orientation of the ester functional groups and their role in the supramolecular structure.

Van der Waals forces, while less directional than hydrogen or halogen bonds, are collectively a major contributor to the cohesive energy of the crystal. The large percentage of H···H contacts (37.7%) observed in the Hirshfeld surface analysis is a direct reflection of the importance of these forces in the crystal packing of this compound. These non-specific interactions fill the spaces between the more directional bonds, ensuring efficient and stable packing in the solid state.

Coordination Chemistry and Metal Complexation

Ligand Design and Properties of Diethyl 4-Bromopyridine-2,6-dicarboxylate and its Hydrolyzed/Derivatized Forms

The structural framework of 4-bromopyridine-2,6-dicarboxylate is a cornerstone for designing complexes with specific geometries and electronic properties. The pyridine-2,6-dicarboxylate (B1240393) moiety provides a rigid, planar structure that facilitates predictable coordination.

Upon hydrolysis and deprotonation, 4-bromopyridine-2,6-dicarboxylic acid readily functions as a tridentate, dianionic ligand, often referred to as an O,N,O-pincer ligand. This coordination mode involves the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from each of the two carboxylate groups at the 2- and 6-positions. This arrangement forms two stable five-membered chelate rings with the metal center, a common and stabilizing feature in coordination chemistry. In its ester form, this compound can also act as a neutral O,N,O-pincer ligand, coordinating through the carbonyl oxygen atoms and the pyridine nitrogen. mdpi.com This versatility allows for the formation of complexes with both neutral and anionic ligands.

The bromine atom at the 4-position of the pyridine ring exerts a significant influence on the ligand's electronic properties and reactivity. Its electron-withdrawing nature can affect the electron density on the pyridine nitrogen, thereby modulating the strength of the metal-ligand bond.

This substitution also impacts the photophysical properties of the resulting metal complexes. For instance, in lanthanide complexes, substitution at the 4-position of the pyridine-2,6-dicarboxylate ligand causes a bathochromic shift (a shift to longer wavelengths) in the ligand's absorption spectrum. surrey.ac.uk This modification is crucial for the "antenna effect" in lanthanide complexes, where the ligand absorbs light and transfers the energy to the metal ion.

Furthermore, the bromo-substituent serves as a functional handle for further chemical modifications. It can be readily replaced through various cross-coupling reactions, allowing for the synthesis of more complex, derivatized ligands with tailored properties.

Synthesis and Characterization of Transition Metal Complexes

The 4-bromopyridine-2,6-dicarboxylate ligand forms stable complexes with a wide range of transition metals in various oxidation states. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent.

The tridentate nature of the pyridine-2,6-dicarboxylate framework enables the formation of stable complexes with numerous transition metals, including cobalt, vanadium, and ruthenium.

Cobalt(II): Dimeric complexes of Co(II) with the parent pyridine-2,6-dicarboxylic acid have been synthesized and characterized. researchgate.net It is expected that the 4-bromo derivative would form similar stable, typically octahedral complexes, with the ligand occupying three coordination sites.

Vanadium(V): Oxovanadium(V) complexes have been synthesized with various pincer-type ligands. rsc.org The 4-bromopyridine-2,6-dicarboxylate ligand is capable of forming stable complexes with vanadium, contributing to the development of catalysts and functional materials. researchgate.netnih.gov

Ruthenium(II) and Ruthenium(III): A variety of Ru(II) and Ru(III) complexes incorporating the pyridine-2,6-dicarboxylate scaffold have been reported. researchgate.net For example, Ru(II) and Ru(III) complexes with the related 4-hydroxy-pyridine-2,6-dicarboxylic acid have been synthesized and studied for their potential anticancer properties. rsc.org The 4-bromo ligand is expected to form analogous octahedral complexes, with its electronic properties influencing the electrochemical and reactive characteristics of the metal center.

Table 1: Examples of Transition Metal Complexation with Pyridine-2,6-dicarboxylate Analogs
Metal IonOxidation StateReported LigandTypical Coordination GeometryReference
Cobalt (Co)+2Pyridine-2,6-dicarboxylic acidOctahedral (Dimeric) researchgate.net
Vanadium (V)+4, +52,6-pyridinedicarboxylic acidDistorted Octahedral researchgate.net
Ruthenium (Ru)+2, +34-hydroxy-pyridine-2,6-dicarboxylic acidDistorted Octahedral rsc.org
Iridium (Ir)+34-bromopyridine-2,6-dicarboxylic acidSquare Pyramidal / Trigonal Bipyramidal researchgate.netrsc.org

The 4-substituted pyridine-2,6-dicarboxylic acid framework, including the 4-bromo derivative, has been successfully used to synthesize unsaturated Iridium(III) pincer complexes. researchgate.net These complexes are formed through the reaction of the dicarboxylic acid with an Iridium(I) precursor, such as [Ir(μ-OMe)(cod)]₂ (where cod = 1,5-cyclooctadiene). researchgate.net The resulting complexes feature the dianionic ONO pincer ligand tridentately bound to the Ir(III) center. rsc.org These types of iridium pincer complexes are of significant interest due to their catalytic activity, particularly in C-H bond activation and functionalization reactions like the borylation of arenes. researchgate.netrsc.org

Lanthanide Ion Complexation

The 4-bromopyridine-2,6-dicarboxylate ligand and its derivatives are highly effective for sensitizing the luminescence of lanthanide ions (Ln³⁺). surrey.ac.ukmanchester.ac.uk This process, known as the antenna effect, involves the organic ligand absorbing ultraviolet light and transferring the excitation energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelengths, often in the near-infrared (NIR) region. manchester.ac.ukbohrium.com

This energy transfer is highly dependent on the relative energies of the ligand's excited singlet and triplet states and the emissive energy level of the lanthanide ion. The substitution on the pyridine ring is a key strategy for tuning these energy levels to optimize luminescence. For example, the triplet state energy of the ligand can be systematically lowered by introducing substituents. A study on various substituted pyridine-2,6-dicarboxylic acids estimated the triplet state energies, which are crucial for efficient energy transfer to different lanthanide ions like Nd³⁺ and Er³⁺. surrey.ac.ukbohrium.com The introduction of bromo substituents has been shown to enhance the sensitization of NIR emission from certain lanthanide ions. surrey.ac.uk

Table 2: Estimated Triplet State Energies for Lanthanide Complexes with Substituted Pyridine-2,6-dicarboxylate Ligands
LigandEstimated Triplet State Energy (eV)Key FindingReference
Pyridine-2,6-dicarboxylic acid2.6Baseline ligand for sensitization. surrey.ac.ukbohrium.com
3,5-dibromo-4-hydroxy-pyridine-2,6-dicarboxylic acid2.3Lowered triplet energy enhances sensitization for certain NIR-emitting lanthanides. surrey.ac.ukbohrium.com

Spectroscopic and Computational Studies on Metal-Ligand Interactions

The interaction between pyridine-2,6-dicarboxylate-type ligands and metal ions has been extensively studied using various spectroscopic techniques and computational methods. UV-Vis absorption and fluorescence spectroscopy are commonly employed to investigate the electronic transitions and luminescent properties of the resulting metal complexes. For lanthanide complexes, luminescence spectroscopy is particularly insightful, providing information on the efficiency of energy transfer from the ligand to the metal ion and the local coordination environment of the lanthanide. surrey.ac.uk

Infrared (IR) spectroscopy is another valuable tool for characterizing these complexes. The positions of the carboxylate stretching bands in the IR spectrum can indicate the coordination mode of the carboxylate groups to the metal center. X-ray photoelectron spectroscopy (XPS) has also been used to measure the binding energies of core-level electrons (C1s, N1s, O1s), offering insights into the electronic structure of the complexes. rsc.org

Computational studies, often employing Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the geometric and electronic structures of these metal complexes. nih.gov DFT calculations can be used to model the optimized geometries of the complexes, predict their vibrational frequencies, and analyze the nature of the metal-ligand bonds. These computational approaches are instrumental in designing new ligands with tailored properties for specific applications.

Table 2: Spectroscopic Techniques for Characterizing Metal-Ligand Interactions

Spectroscopic TechniqueInformation Obtained
UV-Vis SpectroscopyElectronic transitions, complex formation
Luminescence SpectroscopyEnergy transfer efficiency, coordination environment
Infrared (IR) SpectroscopyCoordination mode of functional groups
X-ray Photoelectron Spectroscopy (XPS)Electronic structure, binding energies

Catalytic Applications of Metal Complexes

Metal complexes derived from pyridine-2,6-dicarboxamide and related pyridine-dicarboxylate ligands have shown promise in various catalytic applications. mdpi.comrsc.org The rigid tridentate coordination of the ligand can stabilize the metal center in different oxidation states and provide a well-defined coordination sphere for catalytic reactions. While specific catalytic studies on complexes of this compound are not extensively reported, the broader class of pyridine-2,6-dicarboxylate metal complexes has been explored in catalysis.

For example, ruthenium complexes bearing pyridine-based pincer ligands have been investigated as catalysts for oxidation and hydrogenation reactions. These complexes can facilitate the transfer of hydrogen atoms or electrons, which is central to many catalytic cycles. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, which in turn influences the catalytic activity and selectivity of the metal complex. The bromo-substituent at the 4-position of this compound offers a synthetic handle for further functionalization, allowing for the development of tailored ligands for specific catalytic transformations. nih.govacs.org

The field of catalysis with metal complexes of pyridine-containing macrocycles is also an active area of research, with applications in C-C bond formation and reduction reactions. uniovi.es The design and synthesis of novel ligands based on the this compound scaffold could lead to the development of new and efficient catalysts for a range of organic transformations.

Applications in Advanced Materials Science

Precursors for Functional Polymer Materials

The compound is a key starting material for synthesizing polymers with unique optical and mechanical properties. Its derivatives are particularly important in the field of supramolecular chemistry.

Integration into Metallo-Supramolecular Polymers (via derived pybox ligands)

Diethyl 4-bromopyridine-2,6-dicarboxylate is a precursor in the synthesis of 2,6-bis(2-oxazolinyl)pyridine (pybox) ligands. These ligands are essential building blocks for creating metallo-supramolecular polymers (MSPs). The synthesis often starts from 1,4-dihydro-4-oxo-2,6-pyridinedicarboxylic acid (chelidamic acid), a related compound. rsc.org These pybox-containing unimers, when treated with various metal ions such as Fe²⁺, Zn²⁺, Ni²⁺, and Cu²⁺, undergo a self-assembly process to form the final polymer structures. rsc.org Metal ions act as connectors, directing the assembly of the tridentate pyridine-based ligands into large, well-defined supramolecular structures designed for purposes like molecular recognition. rsc.orgresearchgate.net

The interaction between the metal ion and the ligand is crucial in determining the properties of the resulting MSP. For instance, complexation with Fe²⁺ ions can lead to the appearance of new absorption bands around 600 nm, which are attributed to metal-to-ligand charge-transfer (MLCT) transitions. rsc.org

Development of Luminescent Hydrogels and Optical Systems

The derivatives of this compound are also utilized in creating materials with interesting photophysical properties. A notable application is in the development of luminescent systems. For example, the complexation of unimers derived from this compound family with zinc (Zn²⁺) ions has been shown to cause a significant increase in fluorescence intensity as the metal ion concentration rises. rsc.org This phenomenon is in contrast to the fluorescence quenching observed with other metal ions like iron, nickel, and copper. rsc.org This selective luminescence makes these materials promising candidates for use in optical sensors and other advanced optical systems.

Engineering of Adsorbent and Sensing Materials

The compound's reactivity allows it to be anchored to various substrates, including nanoparticles, to create materials for selective adsorption and sensing.

Fabrication of Chelidamic Acid-Modified Magnetic Nanoparticles for Phosphopeptide Enrichment (Ln³⁺-Mag-IMAC)

This compound plays a crucial role in the fabrication of specialized magnetic nanoparticles for phosphopeptide enrichment, a critical step in phosphoproteomics. In this process, the compound is synthesized from chelidamic acid and then covalently bound to the surface of amine-modified silica-coated magnetic nanoparticles. researchgate.net This step effectively functionalizes the nanoparticles with a chelating agent.

The final step involves complexing lanthanide ions (such as Er³⁺ or Dy³⁺) to the chelidamic acid on the nanoparticle surface, creating a Lanthanide(III) ion-based magnetic Immobilized Metal Affinity Chromatography (Ln³⁺-Mag-IMAC) material. researchgate.net These core-shell nanoparticles possess a magnetic Fe₃O₄ core and a silica (B1680970) shell, which reduces magnetization but allows for rapid magnetic separation. researchgate.net The resulting material exhibits a high capacity for selectively capturing phosphopeptides from complex biological samples. researchgate.net

Nanoparticle PropertyMeasurement
Core MaterialFe₃O₄
Core Size8 ± 2 nm
Total Particle Size120 ± 10 nm
Chelidamic Acid Binding5% (w/w)
Er³⁺ Surface Concentration2.99 ± 0.12 × 10⁻⁴ mol g⁻¹
Dy³⁺ Surface Concentration2.80 ± 0.30 × 10⁻⁴ mol g⁻¹

Adsorption Mechanism Studies and Isotherm Modeling (Langmuir, Freundlich, Temkin)

To understand and optimize the performance of adsorbent materials like Ln³⁺-Mag-IMAC, adsorption isotherm models are employed. These mathematical models describe the equilibrium relationship between the concentration of the adsorbate in solution and the quantity adsorbed onto the material's surface at a constant temperature. researchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to determine the maximum adsorption capacity of a material. researchgate.netmdpi.com

Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. It is useful for characterizing systems with varying site affinities. researchgate.netmdpi.com

Temkin Isotherm: This model considers the effect of adsorbent-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. researchgate.net

Studies on the Ln³⁺-Mag-IMAC materials revealed a good phosphate (B84403) adsorption capacity, with a stoichiometry of approximately 1.2 phosphate ions per lanthanide ion on the surface. researchgate.net Modeling this experimental data with isotherms like Langmuir and Freundlich is essential for quantifying the material's efficiency and understanding the underlying adsorption mechanisms, which is critical for designing effective enrichment systems. mdpi.com

Components in Metal-Organic Frameworks (MOFs) (via related dipicolinic acid derivatives)

This compound is a derivative of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid). This parent compound and its derivatives are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. researchgate.netrsc.org

The reaction of dipicolinic acid derivatives with metal ions, such as Copper(II), often under hydrothermal conditions, can lead to the formation of diverse MOF architectures. researchgate.netrsc.org The final structure of the framework (1D, 2D, or 3D) is influenced by several factors, including the specific stereoelectronic information encoded in the ligand and the coordination preference of the metal ion. researchgate.net The strategic use of different N-heterocyclic spacer molecules can also direct the assembly into specific network structures. researchgate.netrsc.org These materials are of great interest for their potential applications in catalysis, gas storage, and molecular magnetism. researchgate.net

Advanced Theoretical and Computational Investigations

Mechanistic Studies of Chemical Reactions

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

The pyridine (B92270) nitrogen in Diethyl 4-bromopyridine-2,6-dicarboxylate can act as a proton acceptor or a coordination site for metal ions. In the context of metal complexation, proton transfer events can be coupled with the coordination process. Theoretical studies can elucidate the pathways of such metal-mediated proton transfers. For instance, in reactions involving metal hydrides, the pyridine nitrogen could facilitate proton-coupled electron transfer (PCET), a fundamental process in many catalytic cycles. scispace.com

Computational modeling can map out the potential energy surface for the proton transfer reaction, identifying the transition state and calculating the activation energy. This information is crucial for understanding the kinetics and mechanism of complexation reactions and the role of the pyridine ligand in facilitating these processes.

This compound is a versatile substrate for cross-coupling reactions, such as Suzuki and Sonogashira couplings, at the 4-position of the pyridine ring. DFT calculations can provide detailed mechanistic insights into these palladium-catalyzed reactions. nih.gov

For a Suzuki coupling, computational studies can model the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the aryl bromide (this compound) reacts with the palladium(0) catalyst.

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.

By calculating the energies of the intermediates and transition states for each step, the rate-determining step of the reaction can be identified, and the influence of the ligands on the palladium catalyst can be understood. Such studies are crucial for optimizing reaction conditions and for the rational design of new catalysts.

Molecular Dynamics Simulations for Ligand-Complex Dynamics (Potential Research Area)

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules and their complexes over time.

For this compound, MD simulations would be a promising area for future research, particularly for studying the dynamics of its metal complexes. MD simulations can model the conformational changes of the ligand upon coordination to a metal center, the interactions of the complex with solvent molecules, and the flexibility of the resulting coordination compound. calvin.edu

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for Diethyl 4-bromopyridine-2,6-dicarboxylate is a critical first step towards unlocking its full potential. While traditional methods for the synthesis of functionalized pyridines exist, future research will likely focus on developing more efficient, sustainable, and economically viable routes.

One promising avenue is the exploration of one-pot, multi-component reactions. uniba.skresearchgate.net These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. researchgate.net For instance, a one-pot method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions has been reported, providing a potential blueprint for the synthesis of the target compound. researchgate.net

Furthermore, the principles of green chemistry are expected to play a pivotal role in the development of new synthetic strategies. uniba.sk This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. uniba.sk Biocatalytic routes, which utilize enzymes to perform specific chemical transformations, also represent a sustainable approach to producing pyridine (B92270) dicarboxylates from biomass-derived feedstocks. mostwiedzy.pl

Late-stage functionalization, a strategy that introduces chemical modifications at the final steps of a synthesis, is another area of interest. bohrium.com This approach is particularly valuable for creating a diverse range of derivatives from a common intermediate, which can accelerate the discovery of new materials and bioactive molecules.

Synthetic StrategyKey AdvantagesRelevant Research Areas
One-Pot, Multi-Component Reactions High atom economy, reduced waste, simplified purificationDevelopment of novel cascade reactions
Green Chemistry Approaches Use of benign solvents, renewable resources, energy efficiencyMicrowave-assisted synthesis, biocatalysis
Late-Stage Functionalization Rapid generation of diverse derivativesC-H activation, cross-coupling reactions

Exploration of Diverse Reactivity Profiles and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by the bromine atom at the 4-position and the two diethyl ester groups. Future research will undoubtedly delve deeper into understanding and exploiting this reactivity to create a wide array of novel derivatives.

The bromine atom makes the 4-position of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The order of reactivity for halopyridines in SNAr reactions is generally 4-halo > 2-halo > 3-halo, making the target compound particularly reactive at this position. This reactivity can be further enhanced by the electron-withdrawing nature of the dicarboxylate groups. A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. acs.org These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the pyridine ring. For example, the synthesis of Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate from a related 4-chloropyridine (B1293800) derivative via a Suzuki-type coupling has been demonstrated, suggesting a similar reactivity for the bromo-analog.

The ester groups at the 2- and 6-positions also offer opportunities for derivatization. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or used to form coordination polymers.

Reaction TypePotential ProductsKey Applications
Nucleophilic Aromatic Substitution Amines, ethers, thioethers, cyanidesPharmaceutical intermediates, functional materials
Cross-Coupling Reactions Biaryls, alkynes, alkenesOrganic electronics, fluorescent probes
Ester Group Modification Dicarboxylic acids, amides, acid chloridesPolymer synthesis, metal-organic frameworks

Expanding Applications in Catalysis and Advanced Functional Materials

While direct applications of this compound in catalysis have yet to be extensively explored, its derivatives hold significant potential. The pyridine-2,6-dicarboxylate (B1240393) scaffold is a well-known tridentate ligand capable of coordinating with a variety of metal ions. By first derivatizing the 4-position and then hydrolyzing the ester groups, it is possible to create a library of novel ligands for use in homogeneous and heterogeneous catalysis.

In the realm of advanced functional materials, the pyridine-2,6-dicarboxylate unit is a key building block for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The parent ligand, pyridine-2,6-dicarboxylic acid, has been used to construct MOFs with various metal ions, including copper(II). mdpi.com this compound can serve as a precursor to functionalized linkers for MOFs, where the group at the 4-position can be tailored to control the pore size, functionality, and ultimately, the properties of the resulting material.

Furthermore, the introduction of specific functional groups at the 4-position could lead to the development of materials with interesting photophysical or electronic properties, making them suitable for applications in sensors, light-emitting devices, or as components in solar cells.

Integration into Supramolecular Assemblies and Nanomaterials

The rigid and planar nature of the pyridine ring, combined with the potential for functionalization at multiple sites, makes this compound an attractive building block for the construction of supramolecular assemblies and nanomaterials.

Through carefully designed derivatization reactions, it is possible to introduce functionalities that can direct the self-assembly of the molecules into well-defined architectures, such as liquid crystals, gels, or vesicles. For instance, the attachment of long alkyl chains could induce amphiphilic behavior, leading to the formation of micelles or bilayers in aqueous solution. The synthesis of Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate as an intermediate for larger supramolecular structures highlights the potential of this molecular scaffold in supramolecular chemistry.

The pyridine nitrogen and the carbonyl oxygens of the ester groups can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces for self-assembly. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular materials.

Deepening Mechanistic Understanding through Advanced Computational Studies

Advanced computational studies, particularly those based on Density Functional Theory (DFT), will be instrumental in deepening our understanding of the fundamental properties and reactivity of this compound.

DFT calculations can be used to predict a variety of molecular properties, including its electronic structure, vibrational spectra, and reactivity. For example, calculations on halopyridines have been used to determine their vertical electron affinities and to model the potential energy curves for dissociative electron attachment. mostwiedzy.plbohrium.com Such studies can provide valuable insights into the stability of the molecule and its behavior in various chemical environments.

Computational methods can also be used to elucidate the mechanisms of reactions involving this compound. For instance, DFT has been used to study the mechanism of nucleophilic substitution reactions in related systems, providing a detailed picture of the transition states and intermediates involved. nih.gov This information is crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes.

Furthermore, molecular modeling can be used to predict the self-assembly behavior of derivatives of this compound and to design new supramolecular structures with desired properties. By simulating the interactions between molecules, it is possible to gain a better understanding of the forces that govern self-assembly and to guide the synthesis of new functional materials.

Q & A

Q. Basic

  • Data Collection : Use a Bruker SMART BREEZE CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Collect φ and ω scans, and apply multi-scan absorption corrections (e.g., SADABS) .
  • Refinement : Employ SHELXL for least-squares refinement against F². Typical parameters: R1 = 0.062, wR2 = 0.149 (for data with I > 2σ(I)). Hydrogen atoms are refined isotropically or via riding models .
    Example Unit Cell : For derivatives (e.g., biphenyl-substituted analogs), expect triclinic P1 space group with parameters:
a (Å)b (Å)c (Å)α (°)β (°)γ (°)
7.3410.6113.8485.7688.1273.53

How can non-planar ring conformations in dihydropyridine derivatives be analyzed quantitatively?

Q. Advanced

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) to describe ring distortions. For 1,4-dihydropyridine derivatives, displacements perpendicular to the mean plane (derived via least-squares fitting) are analyzed using software like PLATON or PARST .
  • Case Study : In diethyl 4-(biphenyl-4-yl)-1,4-dihydropyridine derivatives, puckering amplitudes range from 0.12–0.25 Å, indicating moderate deviation from planarity due to steric hindrance .

What strategies are effective for functionalizing the 4-position of the pyridine core?

Q. Advanced

  • Nucleophilic Aromatic Substitution : React the brominated derivative with alkoxides (e.g., sodium methoxide) or amines under Pd catalysis. For example, diethyl 4-(prop-2-yn-1-yloxy)pyridine-2,6-dicarboxylate is synthesized via alkoxy substitution, enabling click chemistry applications .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl/heteroaryl groups. Optimize with Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C .

How can computational modeling predict the electronic properties of this compound?

Q. Advanced

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For this compound, the HOMO localizes on the bromine and ester groups, indicating electrophilic reactivity .
  • Docking Studies : Model interactions with biological targets (e.g., calcium channels) using AutoDock Vina. Parameterize force fields with partial charges derived from electrostatic potential (ESP) fits.

What spectroscopic markers distinguish this compound from its analogs?

Q. Basic

  • ¹H NMR : Look for ester methylene signals at δ 4.3–4.5 ppm (q, J = 7.1 Hz) and pyridine H-3/H-5 protons as singlets near δ 8.1 ppm. Bromine’s electronegativity deshields adjacent protons .
  • IR : Strong ester C=O stretches at 1720–1740 cm⁻¹ and C-Br vibrations at 560–600 cm⁻¹ .

What safety protocols are critical when handling this compound?

Q. Basic

  • Storage : Keep under inert atmosphere (N₂/Ar) at room temperature to prevent ester hydrolysis. Use amber vials to avoid photodegradation .
  • Hazards : Wear PPE (gloves, goggles) due to irritant properties (GHS H315/H319). Avoid inhalation; use fume hoods during synthesis .

How is this compound utilized in coordination chemistry?

Q. Advanced

  • Ligand Design : The dicarboxylate moiety chelates metals (e.g., Ir³⁺, Cu²⁺) to form octahedral complexes. For example, heterogenized Ir-pincer catalysts derived from this ligand show efficacy in CO₂ electroreduction .
  • MOF Synthesis : React with Zn(NO₃)₂ in DMF at 120°C to form porous frameworks. Characterize by PXRD and BET surface area analysis .

How can contradictions in crystallographic data be resolved during refinement?

Q. Advanced

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains. For high-resolution data (dmin < 0.8 Å), anisotropic displacement parameters improve accuracy .
  • Disorder Modeling : Split occupancy for disordered ester groups (e.g., C10/C11 in diethyl derivatives) and refine using PART instructions .

What methodologies validate the structural integrity of synthesized batches?

Q. Basic

  • Purity Analysis : HPLC (C18 column, 70:30 MeOH/H₂O) with retention time ~6.2 min. Compare with commercial standards (e.g., Thermo Scientific’s dimethyl analogs) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values. For C₁₃H₁₅BrNO₄: C 47.58%, H 4.57%, N 4.27% .

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Reactant of Route 1
Reactant of Route 1
Diethyl 4-bromopyridine-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-bromopyridine-2,6-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.